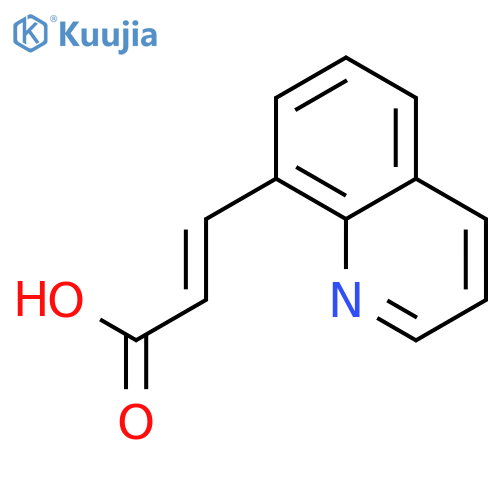

Cas no 77377-27-6 ((2E)-3-quinolin-8-ylacrylic Acid)

77377-27-6 structure

商品名:(2E)-3-quinolin-8-ylacrylic Acid

(2E)-3-quinolin-8-ylacrylic Acid 化学的及び物理的性質

名前と識別子

-

- 2-Propenoic acid,3-(8-quinolinyl)-

- (2E)-3-quinolin-8-ylacrylic acid

- (2E)-3-(8-Quinolinyl)acrylic acid

- 3-QUINOLIN-8-YLACRYLIC ACID

- 3-(quinolin-8-yl)prop-2-enoic acid

- (2E)-3-(8-Quinolinyl)-2-propenoic acid

- (E)-3-quinolin-8-ylprop-2-enoic acid

- (2E)-3-(QUINOLIN-8-YL)PROP-2-ENOIC ACID

- EN300-26727

- DTXSID201281988

- J-510976

- SCHEMBL3537147

- (e)-3-(quinolin-8-yl)acrylic acid

- 3-(QUINOLIN-8-YL)ACRYLIC ACID

- 2-Propenoic acid, 3-(8-quinolinyl)-, (2E)-

- AKOS009113958

- EN300-833016

- SCHEMBL3537145

- CS-0343456

- 754190-58-4

- Z2670716103

- 77377-27-6

- G36210

- (2E)-3-quinolin-8-ylacrylic Acid

-

- MDL: MFCD06205333

- インチ: InChI=1S/C8H7BrO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,10H,5H2

- InChIKey: IEPSGFQQGKPTPM-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)O)C(=O)CBr

計算された属性

- せいみつぶんしりょう: 199.063328530g/mol

- どういたいしつりょう: 199.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 50.2Ų

じっけんとくせい

- 密度みつど: 1.307

- ゆうかいてん: NA

- ふってん: Not available

- フラッシュポイント: Not available

- 屈折率: 1.712

- PSA: 50.19000

- LogP: 2.33260

- じょうきあつ: Not available

(2E)-3-quinolin-8-ylacrylic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(2E)-3-quinolin-8-ylacrylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1722166-250mg |

3-(8-Quinolinyl)-2-propenoic acid |

77377-27-6 | 95% | 250mg |

¥4748.00 | 2024-07-28 | |

| eNovation Chemicals LLC | D630794-1g |

3-QUINOLIN-8-YLACRYLIC ACID |

77377-27-6 | 95% | 1g |

$860 | 2025-02-25 | |

| TRC | E592903-50mg |

(2E)-3-quinolin-8-ylacrylic Acid |

77377-27-6 | 50mg |

$ 50.00 | 2022-06-05 | ||

| TRC | E592903-500mg |

(2E)-3-quinolin-8-ylacrylic Acid |

77377-27-6 | 500mg |

$ 320.00 | 2022-06-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-276415-250 mg |

3-quinolin-8-ylacrylic acid, |

77377-27-6 | 250MG |

¥1,504.00 | 2023-07-11 | ||

| eNovation Chemicals LLC | D630794-1g |

3-QUINOLIN-8-YLACRYLIC ACID |

77377-27-6 | 95% | 1g |

$860 | 2024-06-05 | |

| eNovation Chemicals LLC | D630794-1g |

3-QUINOLIN-8-YLACRYLIC ACID |

77377-27-6 | 95% | 1g |

$860 | 2025-02-27 | |

| TRC | E592903-100mg |

(2E)-3-quinolin-8-ylacrylic Acid |

77377-27-6 | 100mg |

$ 95.00 | 2022-06-05 | ||

| Chemenu | CM229873-1g |

3-(Quinolin-8-yl)acrylic acid |

77377-27-6 | 97% | 1g |

$230 | 2022-08-31 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-276415-250mg |

3-quinolin-8-ylacrylic acid, |

77377-27-6 | 250mg |

¥1504.00 | 2023-09-05 |

(2E)-3-quinolin-8-ylacrylic Acid 関連文献

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

77377-27-6 ((2E)-3-quinolin-8-ylacrylic Acid) 関連製品

- 288371-43-7((2E)-3-(1H-indol-7-yl)prop-2-enoic acid)

- 29953-71-7(trans-3-Indoleacrylic Acid)

- 1204-06-4(3-Indoleacrylic Acid)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 57707-64-9(2-azidoacetonitrile)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量